1-Naftol-3-sulfonato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

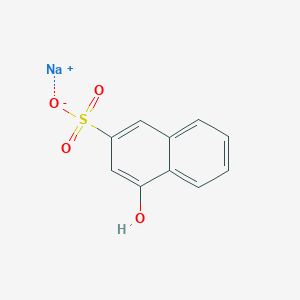

Sodium 4-hydroxynaphthalene-2-sulphonate is a useful research compound. Its molecular formula is C10H8NaO4S and its molecular weight is 247.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium 4-hydroxynaphthalene-2-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-hydroxynaphthalene-2-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis química

El 1-naftol-3-sulfonato de sodio se utiliza en diversos procesos de síntesis química . Sus propiedades únicas lo convierten en un componente valioso en la creación de una amplia gama de compuestos químicos .

Tratamientos médicos

Este compuesto tiene aplicaciones en el campo de la medicina . Si bien los tratamientos específicos en los que se utiliza no se detallan en las fuentes, su papel en los tratamientos médicos indica su importancia en la atención médica .

Catálisis en investigaciones bioquímicas

El this compound actúa como catalizador en investigaciones bioquímicas . Ayuda a acelerar las reacciones químicas, lo que lo convierte en un componente crucial en muchos estudios bioquímicos .

Producción de polímeros

Este compuesto juega un papel importante en la producción de polímeros . Los polímeros tienen una amplia gama de aplicaciones, desde plásticos y resinas hasta fibras y cauchos .

Desarrollo de materiales

El this compound se utiliza en el desarrollo de nuevos materiales . Sus propiedades pueden mejorar las características de estos materiales, haciéndolos más eficientes y efectivos

Mecanismo De Acción

Target of Action

Sodium 1-Naphthol-3-sulfonate, also known as 4-Hydroxy-2-naphthalenesulfonic Acid Sodium Salt, is a highly versatile organic compound . It primarily targets metal ions in its environment, acting as a chelating agent .

Mode of Action

Sodium 1-Naphthol-3-sulfonate operates through multiple mechanisms to accomplish its functions . Firstly, it acts as a chelating agent , readily binding to metal ions and forming stable complexes . This property enables it to participate in complexation reactions vital for a diverse range of scientific studies . Furthermore, it functions as an oxidizing agent , engaging in redox reactions with reducing agents to generate hydrogen peroxide . Equally significant is its capacity to serve as a reducing agent , facilitating reactions with oxidizing agents to yield water .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, it plays a crucial role in polymer production, materials development, enzyme kinetics research, and the study of drug metabolism . It also participates in the metabolism of xenobiotics by cytochrome P450 enzymes .

Result of Action

The molecular and cellular effects of Sodium 1-Naphthol-3-sulfonate’s action are diverse, given its multiple roles. It can influence the formation of stable complexes with metal ions , the generation of hydrogen peroxide through redox reactions , and the production of water when acting as a reducing agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 1-Naphthol-3-sulfonate. For instance, its role as a chelating agent depends on the presence of metal ions in the environment . Additionally, its function as an oxidizing or reducing agent would be influenced by the presence of appropriate reactants . It’s also worth noting that Sodium 1-Naphthol-3-sulfonate is recognized as an organic pollutant due to its high toxicity , which underscores the importance of careful handling and disposal to minimize environmental impact.

Análisis Bioquímico

Biochemical Properties

Sodium 1-Naphthol-3-sulfonate operates through multiple mechanisms to accomplish its functions. Firstly, it acts as a chelating agent, readily binding to metal ions and forming stable complexes . This property enables it to participate in complexation reactions vital for a diverse range of scientific studies .

Cellular Effects

The cellular effects of Sodium 1-Naphthol-3-sulfonate are largely due to its ability to act as a chelating agent . By binding to metal ions, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Sodium 1-Naphthol-3-sulfonate exerts its effects through its capacity to serve as a reducing agent, facilitating reactions with oxidizing agents to yield water . It also functions as an oxidizing agent, engaging in redox reactions with reducing agents to generate hydrogen peroxide .

Temporal Effects in Laboratory Settings

Its broad range of applications in chemical synthesis, medical treatments, and catalysis in biochemical investigations suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Sodium 1-Naphthol-3-sulfonate is involved in various metabolic pathways due to its ability to act as a chelating agent . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sodium 1-Naphthol-3-sulfonate within cells and tissues are likely influenced by its chelating properties . It may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Propiedades

Número CAS |

13935-00-7 |

|---|---|

Fórmula molecular |

C10H8NaO4S |

Peso molecular |

247.22 g/mol |

Nombre IUPAC |

sodium;4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14); |

Clave InChI |

CESJGLWCKQNBNZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

13935-00-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)